molecular formula C6H8N2O4 B12360960 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid

Cat. No.: B12360960
M. Wt: 172.14 g/mol
InChI Key: JUNZYFLCXRTKII-UHFFFAOYSA-N
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Description

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid is an organic compound with the molecular formula C6H8N2O4. It is a derivative of diazinane and is characterized by the presence of two oxo groups at positions 2 and 6, and an acetic acid moiety at position 4. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid typically involves the reaction of diazinane derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the acetalization of 4-hydroxy-6-substituted-methyl-tetrahydropyran-2-one compounds in the presence of an acid catalyst . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid is unique due to its specific arrangement of oxo groups and the acetic acid moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

2-(2,6-dioxo-1,3-diazinan-4-yl)acetic acid

InChI

InChI=1S/C6H8N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12)

InChI Key

JUNZYFLCXRTKII-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)CC(=O)O

Origin of Product

United States

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